An In-depth Technical Guide to Z-L-Aha-OH for Researchers and Drug Development Professionals
An In-depth Technical Guide to Z-L-Aha-OH for Researchers and Drug Development Professionals
Z-L-Aha-OH , with the systematic name (2S)-4-Azido-2-[[(phenylmethoxy)carbonyl]amino]butanoic acid , is a specialized amino acid derivative that has garnered significant attention in the fields of chemical biology and drug development. Its unique structure, incorporating an azide moiety, makes it a valuable tool for "click chemistry," a set of biocompatible reactions that enable the specific and efficient labeling of biomolecules. This guide provides a comprehensive overview of the chemical properties, experimental applications, and biological relevance of Z-L-Aha-OH.
Core Chemical Properties
| Property | Value/Description | Source/Notes |
| IUPAC Name | (2S)-4-Azido-2-[[(phenylmethoxy)carbonyl]amino]butanoic acid | --- |
| CAS Number | 1263047-43-3 | [1] |
| Molecular Formula | C12H14N4O4 | [1] |
| Molecular Weight | 278.27 g/mol | [1] |
| Appearance | White solid (predicted) | General observation for similar compounds |
| pKa | The molecule possesses a carboxylic acid group, suggesting an acidic pKa likely in the range of 2-5, and an amino group protected by a Cbz group, which would have a much higher pKa. | Predicted based on functional groups |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. Solubility in aqueous solutions is likely pH-dependent, increasing at higher pH due to the deprotonation of the carboxylic acid. | Predicted based on structure |
| Melting Point | Not consistently reported in publicly available sources. | --- |
| Storage | Recommended storage at 2-8°C. | [1] |
Experimental Protocols and Applications
The primary utility of Z-L-Aha-OH lies in its azide group, which can participate in two main types of bioorthogonal "click" reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This reaction involves the formation of a stable triazole linkage between the azide group of Z-L-Aha-OH and a terminal alkyne-containing molecule in the presence of a copper(I) catalyst.
Experimental Workflow for CuAAC:
Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Detailed Methodology:
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Preparation of Stock Solutions:
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Prepare a stock solution of Z-L-Aha-OH in a suitable organic solvent (e.g., DMSO or DMF).
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Prepare a stock solution of the alkyne-tagged molecule in a compatible solvent.
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Prepare aqueous stock solutions of copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper(I)-stabilizing ligand (e.g., TBTA).
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Reaction Setup:
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In a microcentrifuge tube, combine the Z-L-Aha-OH and alkyne-tagged molecule solutions.
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Add the copper(II) sulfate and ligand solutions.
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Initiate the reaction by adding the freshly prepared reducing agent.
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Incubation:
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Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as TLC, LC-MS, or HPLC.
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Purification:
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The resulting triazole product can be purified using standard chromatographic techniques.
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC offers a copper-free alternative to CuAAC, making it particularly suitable for applications in living systems where copper toxicity is a concern. This reaction utilizes a strained cyclooctyne derivative that reacts spontaneously with the azide of Z-L-Aha-OH.
Experimental Workflow for SPAAC:
Caption: General workflow for a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Detailed Methodology:
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Preparation of Reactants:
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Dissolve Z-L-Aha-OH and the cyclooctyne-tagged molecule in a suitable solvent (e.g., PBS, cell culture media, or an organic solvent).
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Reaction:
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Simply mix the two reactants. The reaction proceeds spontaneously without the need for a catalyst.
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Incubation:
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Incubate the mixture at a desired temperature (often room temperature or 37°C for biological samples) for a period ranging from minutes to hours, depending on the specific cyclooctyne used.
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Analysis:
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The labeled product can be analyzed directly in complex biological samples or purified as needed.
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Biological Relevance and Signaling Pathways
Z-L-Aha-OH is structurally related to L-azidohomoalanine (AHA), a methionine analog. This relationship allows Z-L-Aha-OH and its deprotected form (L-Aha) to be utilized in metabolic labeling studies to investigate protein synthesis.
Metabolic Labeling Workflow:
Caption: Workflow for metabolic labeling of proteins using L-azidohomoalanine (AHA).
By incubating cells with L-Aha, it is incorporated into newly synthesized proteins in place of methionine. The azide handle on these proteins can then be tagged with an alkyne-functionalized reporter molecule (e.g., a fluorophore or biotin) via click chemistry. This enables the visualization, identification, and quantification of the newly synthesized proteome under various cellular conditions.
While Z-L-Aha-OH itself is not a direct modulator of signaling pathways, its application in metabolic labeling allows researchers to study the impact of various stimuli on protein synthesis within specific signaling cascades. For instance, one could investigate how the activation or inhibition of a particular pathway (e.g., mTOR or MAPK signaling) affects the translational landscape of the cell.
